molecular formula C9H6N2O3 B8781357 3-Nitroisoquinolin-4-ol CAS No. 36718-46-4

3-Nitroisoquinolin-4-ol

Cat. No. B8781357
Key on ui cas rn: 36718-46-4
M. Wt: 190.16 g/mol
InChI Key: BHSXBXNSIPOGDN-UHFFFAOYSA-N
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Patent
US06825347B2

Procedure details

To 13.25 g (69.7 mmol) of 4-hydroxy-3-nitroisoquinoline was added 120 mL of phosphorous trichloride. After the mixture had been refluxed for 3 hours, 80 mL of POCl3 was distilled out. The remaining solution was poured onto approximately 150 g of crushed ice. The resulting solid was filtered and recrystallized from ethanol to give 6.2 g (42.5%) of the chioroquinoline as yellow needles: mp 103-104° C. (lit mp 108-109° C.); 1H-NMR (DMSO-d6, 200 MHz) δ 9.20 (s, 1H), 8.5 (d, 1H) 8.30 (d, 1H), 7.8 (m, 2H); IR (KBr) 1530 (s, NO2), 1344 (s, NO2) cm−1.
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
42.5%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][C:3]=1[N+]([O-])=O.P(Cl)(Cl)[Cl:16]>>[Cl:16][C:3]1[CH:2]=[CH:11][C:6]2[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:4]=1

Inputs

Step One
Name
Quantity
13.25 g
Type
reactant
Smiles
OC1=C(N=CC2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
120 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had been refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
80 mL of POCl3 was distilled out
ADDITION
Type
ADDITION
Details
The remaining solution was poured onto approximately 150 g of crushed ice
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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